molecular formula C11H16N2O3 B6156373 tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate CAS No. 1415231-30-9

tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate

Cat. No.: B6156373
CAS No.: 1415231-30-9
M. Wt: 224.3
InChI Key:
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Description

tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a carbamate group. It is often used in various chemical and biological applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions with target proteins, modulating their function and activity.

Comparison with Similar Compounds

tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate involves the protection of the amine and hydroxyl groups, followed by the coupling of the protected amine with the protected hydroxyl group. The final step involves deprotection of the resulting compound to obtain the target compound.", "Starting Materials": [ "5-amino-2-hydroxybenzoic acid", "tert-butyl chloroformate", "triethylamine", "diisopropylethylamine", "N,N-dimethylformamide", "methanol", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group: 5-amino-2-hydroxybenzoic acid is dissolved in dichloromethane and triethylamine is added. The mixture is cooled to 0°C and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred for 1 hour at room temperature and then washed with water and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to obtain the protected amine.", "Protection of the hydroxyl group: The protected amine is dissolved in N,N-dimethylformamide and diisopropylethylamine is added. The mixture is cooled to 0°C and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred for 1 hour at room temperature and then washed with water and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to obtain the protected hydroxyl group.", "Coupling of the protected amine and hydroxyl group: The protected amine and hydroxyl group are dissolved in N,N-dimethylformamide and triethylamine is added. The mixture is cooled to 0°C and N,N'-dicyclohexylcarbodiimide is added. The reaction mixture is stirred for 1 hour at room temperature and then washed with water and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to obtain the coupled product.", "Deprotection: The coupled product is dissolved in methanol and water is added. The mixture is stirred for 1 hour at room temperature and then concentrated. The residue is dissolved in dichloromethane and washed with water and saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate and concentrated to obtain the target compound, tert-butyl N-(5-amino-2-hydroxyphenyl)carbamate." ] }

CAS No.

1415231-30-9

Molecular Formula

C11H16N2O3

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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